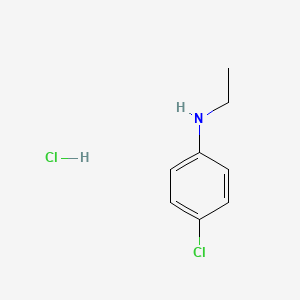

4-chloro-N-ethylaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N-ethylaniline, also known as 4-Chloro-2-methylaniline, is an organic compound with the formula CH3C6H3Cl(NH2) . It is a colorless solid and is produced as an intermediate to the pesticide chlordimeform and a precursor to some azo dyes . The compound is highly carcinogenic .

Synthesis Analysis

4-Chloro-N-ethylaniline can be synthesized by the chlorination reaction of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer . Other methods include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed amination .Molecular Structure Analysis

The molecular formula of 4-Chloro-N-ethylaniline is C8H10ClN . Its average mass is 155.625 Da and its monoisotopic mass is 155.050171 Da .Chemical Reactions Analysis

As an organochlorine compound, 4-Chloro-N-ethylaniline can undergo a variety of reactions. These include reactions with secondary amines, primary amines, ammonia equivalents, and hydrazones . It can also participate in reactions involving palladacycles, novel phosphines, and palladium dimers .Physical And Chemical Properties Analysis

4-Chloro-N-ethylaniline has a molecular formula of C8H10ClN and an average mass of 155.625 Da . It is a colorless solid . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

- These crystals exhibit second harmonic generation (SHG) and other nonlinear optical effects, making them valuable for frequency conversion and optical signal processing .

Nonlinear Optical (NLO) Materials

Chlorination and Bromination Reactions

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Anilines, such as 4-chloro-n-ethylaniline hydrochloride, are generally involved in various chemical reactions, including nucleophilic substitution .

Mode of Action

The mode of action of 4-chloro-N-ethylaniline hydrochloride involves its interaction with other compounds in a chemical reaction. For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a functional group in a molecule .

Biochemical Pathways

Anilines are known to be involved in various chemical reactions, which can influence multiple biochemical pathways .

Pharmacokinetics

These properties would determine the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s participation in chemical reactions can lead to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of 4-chloro-N-ethylaniline hydrochloride can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or catalysts .

Eigenschaften

IUPAC Name |

4-chloro-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHOAOGOTNQQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-ethylaniline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)